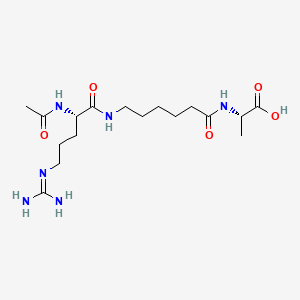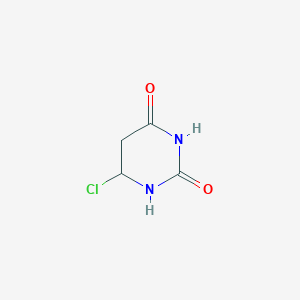
Kras G13D-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kras G13D-IN-1 is a selective and covalently reversible inhibitor of the KRAS G13D mutant. KRAS mutations are among the most common oncogenic mutations found in various cancers, including colorectal, pancreatic, and lung cancers. The KRAS G13D mutation specifically involves the substitution of glycine with aspartic acid at the 13th codon, leading to constitutive activation of the KRAS protein and promoting uncontrolled cell proliferation .
Métodos De Preparación
The synthesis of Kras G13D-IN-1 involves a series of chemical reactions designed to target the switch II pocket of the KRAS G13D mutantReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to produce large quantities of the compound efficiently .
Análisis De Reacciones Químicas
Kras G13D-IN-1 undergoes various chemical reactions, including covalent binding to the KRAS G13D mutant. This binding inhibits the interaction of KRAS with GDP, thereby preventing the activation of downstream signaling pathways . Common reagents used in these reactions include organic solvents, reducing agents, and catalysts. The major product formed from these reactions is the stable complex of this compound with the KRAS G13D protein .
Aplicaciones Científicas De Investigación
Kras G13D-IN-1 has significant applications in scientific research, particularly in the fields of cancer biology and drug discovery. It is used to study the role of KRAS G13D mutations in cancer progression and to develop targeted therapies for cancers harboring this mutation . In addition, this compound is employed in preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent . Its use extends to various research areas, including molecular biology, pharmacology, and medicinal chemistry .
Mecanismo De Acción
Kras G13D-IN-1 exerts its effects by selectively binding to the switch II pocket of the KRAS G13D mutant. This binding inhibits the interaction of KRAS with GDP, thereby preventing the activation of downstream signaling pathways such as the RAF/MEK/ERK and PI3K/AKT pathways . The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the KRAS G13D mutation .
Comparación Con Compuestos Similares
Kras G13D-IN-1 is unique in its selectivity and covalent reversible binding to the KRAS G13D mutant. Similar compounds include KRAS G12C inhibitors, which target a different mutation in the KRAS protein. These inhibitors, such as AMG 510 and MRTX849, also bind covalently to the KRAS protein but target the G12C mutation instead of G13D . The uniqueness of this compound lies in its ability to specifically inhibit the KRAS G13D mutant, making it a valuable tool for studying and targeting this particular mutation .
Propiedades
Fórmula molecular |
C43H45ClF4N8O2 |
|---|---|
Peso molecular |
817.3 g/mol |
Nombre IUPAC |
(E)-1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[[(8S)-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]-3-(9-azatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-6-yl)prop-2-en-1-one |
InChI |
InChI=1S/C43H45ClF4N8O2/c1-24-18-42(11-5-12-55(42)19-24)23-58-41-51-38-30(17-32(44)35(37(38)45)39-36(43(46,47)48)25(2)16-33(49)50-39)40(52-41)56-15-14-54(20-26(56)3)34(57)9-8-27-6-4-7-29-28-10-13-53(21-28)22-31(27)29/h4,6-9,16-17,26,28H,1,5,10-15,18-23H2,2-3H3,(H2,49,50)/b9-8+/t26-,28?,42-/m0/s1 |
Clave InChI |
VALDJEIZODIXIN-UKTBRIRYSA-N |
SMILES isomérico |
C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@]56CCCN5CC(=C)C6)C(=O)/C=C/C7=C8CN9CCC(C9)C8=CC=C7 |
SMILES canónico |
CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC56CCCN5CC(=C)C6)C(=O)C=CC7=C8CN9CCC(C9)C8=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


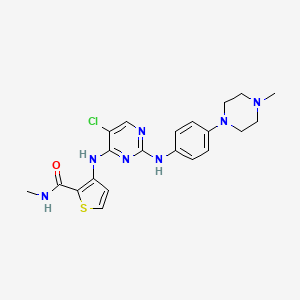
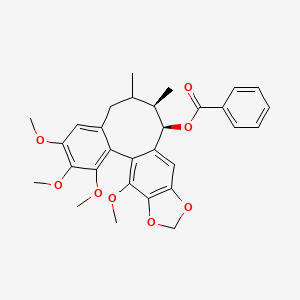
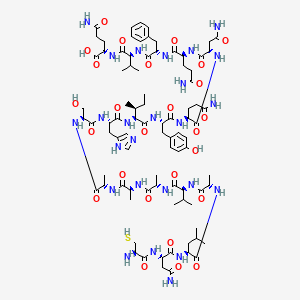
![(2S,3S,4S,5R,6S)-6-[2-[[3-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoylamino]methyl]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12368315.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12368317.png)
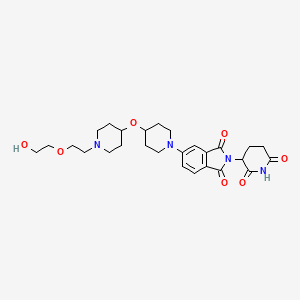

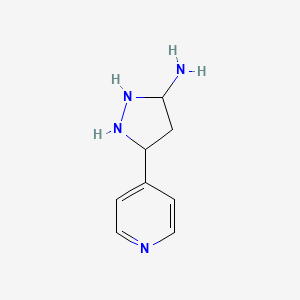
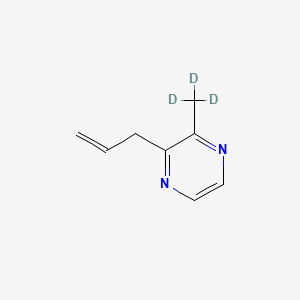
![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)
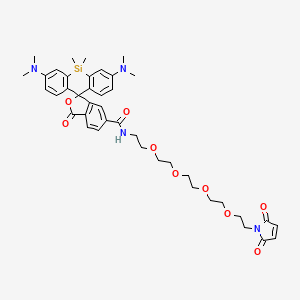
![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)
